Dimethylketene

Vue d'ensemble

Description

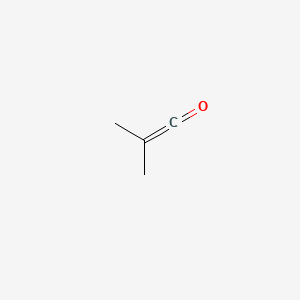

Dimethylketene is an organic compound belonging to the ketene family, characterized by the presence of two consecutive double bonds (C=C=O). It is a highly reactive molecule due to its unique structure, which makes it valuable in various chemical reactions and industrial applications.

Méthodes De Préparation

Dimethylketene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 2-chloropropanoyl chloride using a strong base such as potassium tert-butoxide. Another method includes the pyrolysis of its polyester, which is formed by the base-catalyzed polymerization of this compound . Industrial production often involves the direct dimerization of this compound in the presence of aluminum chloride or trialkyl phosphites .

Analyse Des Réactions Chimiques

Dimethylketene undergoes a variety of chemical reactions, including:

Addition Reactions: It reacts readily with nucleophiles, electrophiles, and reagents with labile hydrogen atoms.

Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form cyclic compounds.

Polymerization: In the absence of ketenophiles, this compound can undergo self-addition to form oligomers and polymers.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Dimethylketene is primarily utilized as a building block in organic synthesis. Its ability to form reactive intermediates enables the synthesis of complex molecules through various mechanisms.

Diels-Alder Reactions

DMK can act as a dienophile in Diels-Alder reactions, allowing the formation of cyclohexene derivatives. This application is particularly useful in synthesizing natural products and pharmaceuticals.

Synthesis of β-Lactams

One notable application of this compound is in the synthesis of β-lactam antibiotics. The compound can react with amines to form β-lactams through a ring-closing reaction, which is crucial for antibiotic activity.

Catalytic Processes

This compound has been explored as an intermediate in various catalytic processes, particularly in the methanol-to-olefins (MTO) process.

Methanol-to-Olefins (MTO)

Research indicates that DMK can serve as a precursor for propylene production in zeolite-catalyzed reactions. The high reactivity of DMK facilitates its conversion into valuable olefins, making it an important component in petrochemical processes .

Polymerization Reactions

In polymer chemistry, this compound can be used to produce polyesters and polyurethanes through its reaction with diols and isocyanates, respectively. This application highlights its utility in creating materials with specific properties for industrial use.

| Process Type | Application | Reference |

|---|---|---|

| Methanol-to-Olefins | Propylene Production | |

| Polymerization | Polyesters & Polyurethanes |

Case Studies

Several studies have documented the successful application of this compound in various chemical processes.

Formation of this compound and Methacrolein

A study explored the reaction of CH radicals with acetone, leading to the formation of DMK and methacrolein. This research provided insights into the mechanisms involved and potential applications in synthetic organic chemistry .

Ketenes in Catalysis

Another significant study focused on the role of ketenes, including DMK, in the MTO process. The findings confirmed DMK's role as an intermediate that could lead to higher olefin yields under specific catalytic conditions .

Mécanisme D'action

The reactivity of dimethylketene is primarily due to its unique structure, which features two consecutive double bonds. This structure allows it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions. The addition of water or alcohols to this compound involves a cyclic, hydrogen-bonded transition state . The presence of hydroxide or hydrogen ions can significantly affect the rate of these reactions .

Comparaison Avec Des Composés Similaires

Dimethylketene is similar to other ketenes, such as diethylketene and diphenylketene. it is unique in its reactivity and the types of polymers it can form. For example, while diethylketene and diphenylketene can also undergo polymerization, the resulting polymers have different properties and applications . Other similar compounds include alkylidene ketenes, which are more difficult to access and have different reactivity profiles .

Conclusion

This compound is a highly reactive and versatile compound with numerous applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of various organic compounds and polymers

Activité Biologique

Dimethylketene (DMK), a compound with the formula CHO, has garnered attention in various fields due to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated case studies.

This compound is classified as a ketene, characterized by a cumulated double bond system. Its structure allows for high reactivity, particularly in nucleophilic addition reactions. The compound can be synthesized through various methods, including the thermal decomposition of acyl chlorides or the reaction of acetic anhydride with bases.

Biological Mechanisms

Research indicates that this compound exhibits significant biological activity, particularly in the context of cellular metabolism and neuroprotection. Key findings from recent studies include:

- Metabolic Pathways : DMK influences several metabolic pathways, including those involved in mitochondrial function and neurotransmitter synthesis. For instance, exposure to this compound has been shown to affect the levels of critical precursors for catecholamines and serotonin, such as phenylalanine and tryptophan .

- Neuroprotective Effects : Studies have demonstrated that this compound can enhance neuronal survival under stress conditions. It appears to modulate Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This modulation leads to increased levels of protective metabolites like taurine .

Case Studies

Several case studies illustrate the diverse biological effects of this compound:

- Neuroprotection in Cell Models : In a study utilizing SH-SY5Y human neuroblastoma cells, exposure to this compound resulted in significant metabolic alterations that correlated with enhanced neuronal viability under oxidative stress conditions. The MTT reduction assay indicated that DMK treatment improved cell viability compared to untreated controls .

- Cognitive Function : In animal models, particularly hypothyroid rats, this compound administration led to improvements in memory and learning capabilities as assessed by the Morris water maze test. This suggests potential applications in treating cognitive impairments .

- Inflammation Reduction : A study involving a sepsis model indicated that this compound reduced inflammation and oxidative stress in brain tissue, highlighting its potential for treating inflammatory neurological conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-methylprop-1-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4(2)3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKWPVSGXHSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-18-8 | |

| Record name | 1-Propen-1-one, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10208530 | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-26-5 | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.